molecular formula C21H13N3OS2 B2538896 N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide CAS No. 477485-45-3

N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2538896
CAS No.: 477485-45-3
M. Wt: 387.48
InChI Key: XTRNBTYSRSRLHJ-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide is a heterocyclic compound featuring dual benzothiazole moieties linked via a phenyl-carboxamide scaffold. Benzothiazoles are renowned for their diverse biological and material science applications, including antimicrobial, anticancer, and nonlinear optical (NLO) properties .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3OS2/c25-19(21-24-16-9-2-4-11-18(16)27-21)22-14-7-5-6-13(12-14)20-23-15-8-1-3-10-17(15)26-20/h1-12H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRNBTYSRSRLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide can be achieved through several synthetic routes. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethyl formamide (DMF) as the solvent under relatively mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

The benzothiazole moiety undergoes oxidation under controlled conditions:

  • Hydrogen peroxide (H₂O₂) in acidic or neutral media selectively oxidizes the sulfur atom in the benzothiazole ring, forming sulfoxide derivatives.

  • Potassium permanganate (KMnO₄) under basic or heated conditions further oxidizes the sulfur to a sulfone group, enhancing the compound’s polarity and stability.

Proposed Reaction Pathway:

Benzothiazole-SH2O2SulfoxideKMnO4Sulfone\text{Benzothiazole-S} \xrightarrow{\text{H}_2\text{O}_2} \text{Sulfoxide} \xrightarrow{\text{KMnO}_4} \text{Sulfone}

Reduction Reactions

The amide and aromatic systems are susceptible to reduction:

  • Sodium borohydride (NaBH₄) selectively reduces the amide group to a secondary amine while preserving the benzothiazole rings.

  • Lithium aluminum hydride (LiAlH₄) induces deeper reduction, potentially cleaving the benzothiazole ring or modifying substituents under harsh conditions.

Key Transformations:

ReagentTarget SiteProduct
NaBH₄Amide (C=O)N-alkylated amine
LiAlH₄Benzothiazole ringPartially reduced derivatives

Substitution Reactions

Nucleophilic substitution occurs at electron-deficient positions:

  • Halogenation : Chlorine or bromine replaces hydrogen atoms on the phenyl ring under Friedel-Crafts conditions, enhancing reactivity for downstream coupling .

  • Piperidine-mediated reactions : Facilitate nucleophilic attack at the benzothiazole C-2 position, enabling functional group diversification .

Example Reaction:

Compound+R-XDMF, PiperidineC-2 substituted derivative\text{Compound} + \text{R-X} \xrightarrow{\text{DMF, Piperidine}} \text{C-2 substituted derivative}

Biological Activity Correlations

Chemical modifications directly impact bioactivity:

  • Sulfone derivatives exhibit enhanced binding to the Mycobacterium tuberculosis DprE1 enzyme, critical for anti-tubercular activity .

  • Halogenated analogs show improved pharmacokinetic profiles, including higher metabolic stability and membrane permeability .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C21H13N3O2S2C_{21}H_{13}N_{3}O_{2}S_{2} and a molecular weight of 393.47 g/mol. Its structure features benzothiazole moieties that facilitate interactions with biological targets, making it a subject of interest in pharmacological studies. The primary biological target for this compound is the DprE1 enzyme, crucial for the survival of Mycobacterium tuberculosis.

Medicinal Chemistry

N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide has shown significant potential in medicinal chemistry:

  • Antibacterial Activity : It exhibits strong antibacterial properties against M. tuberculosis, making it a candidate for anti-tubercular drug development. The inhibition of DprE1 disrupts the bacterial cell wall synthesis, leading to cell death.
  • Anticancer Properties : Preliminary studies suggest its efficacy in inhibiting cancer cell proliferation. The compound's structure allows for interactions that may lead to apoptosis in cancer cells.
  • Anti-inflammatory Effects : Investigations into its anti-inflammatory properties indicate potential therapeutic applications in treating inflammatory diseases.

Coordination Chemistry

The compound serves as a building block in the synthesis of more complex molecules and acts as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions enhances its utility in various chemical syntheses.

Materials Science

In materials science, this compound is explored for its potential use in developing dyes and pigments due to its stable chemical structure. Its optical properties are being studied for applications in electronic devices and sensors .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound:

  • Antitubercular Studies : In vitro studies demonstrated that derivatives of this compound significantly inhibited the growth of M. tuberculosis, showcasing its potential as a new therapeutic agent against tuberculosis.
  • Cancer Research : A study on its anticancer activity revealed that it induces apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound may also interact with other cellular targets, leading to its diverse biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocycles

  • N-(3-{5H,6H,7H-Pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1,3-benzothiazole-2-carboxamide (VU0544341-1) This analogue replaces one benzothiazole with a pyrroloimidazole ring. Such modifications are critical in optimizing binding to biological targets like kinases or proteases .
  • N-(1,3-Benzothiazol-2-yl)-1,1'-Biphenyl-4-carboxamide (II) This compound substitutes the phenyl-benzothiazole group with a biphenyl moiety. The increased planarity of the biphenyl system may enhance π-π stacking interactions, as evidenced by its notable diuretic activity in vivo .

Derivatives with Varied Linkages

  • N-[3-(1,3-Benzothiazol-2-yl)phenyl]-N'-(3-Bromo-4-methoxybenzoyl)thiourea
    Replacing the carboxamide with a thiourea group alters electronic properties (e.g., increased acidity, pKa ≈ 8.24) and may improve metal chelation capabilities. The bromo-methoxy substituent could enhance lipophilicity, affecting membrane permeability .

Hybrid Systems with Triazole/Thiazole Moieties

Compounds like 9c (2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) incorporate triazole and thiazole rings. These heterocycles expand hydrogen-bonding networks and improve metabolic stability compared to the carboxamide-linked benzothiazoles .

Antimicrobial Activity

  • Triazole-benzothiazole hybrids (e.g., Patel et al.’s derivatives) exhibit potent Gram-positive antibacterial activity, surpassing ampicillin in some cases. The 6-fluoro and 6-methyl substituents on benzothiazole enhance target affinity, likely through hydrophobic interactions .
  • Thiazolidinone derivatives (e.g., 5a-g) show moderate to potent activity against Staphylococcus aureus and Escherichia coli, suggesting that the thiazolidinone ring complements the benzothiazole’s antimicrobial mechanism .

Anticancer and Diuretic Potential

  • BZ-IV (N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide) demonstrates improved solubility due to the piperazine moiety, a feature absent in the target compound. This highlights the role of polar substituents in pharmacokinetic optimization .
  • Biphenyl-carboxamide derivatives (e.g., compound II) showed diuretic efficacy, attributed to their planar structure facilitating renal tubule interactions .

Physicochemical and Material Properties

Thermal and Optical Behavior

  • 2-BTBA and 2-BTFBA (N-(1,3-Benzothiazol-2-yl)benzamide derivatives) exhibit high thermal stability (decomposition >250°C) and notable NLO responses due to extended π-conjugation. The target compound’s dual benzothiazole system may similarly enhance hyperpolarizability .

Solubility and Drug-Likeness

  • Derivatives like N-(3-Pyridinylmethyl)acetamide (MW = 359.44, logP ≈ 4.72) balance molecular weight and lipophilicity within drug-like space. The target compound’s predicted density (1.553 g/cm³) and pKa (~8.24) suggest moderate solubility, necessitating formulation strategies .

Computational and Crystallographic Insights

  • Tools like SHELXL and ORTEP-3 enable precise structural determination. For example, the title compound in (C15H12N2O5S) was resolved with an R factor of 0.039, showcasing the importance of crystallography in confirming benzothiazole conformations .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of benzothiazole moieties. The molecular formula is C21H13N3O2S2C_{21}H_{13}N_3O_{2}S_{2}, and it has a molecular weight of 393.47 g/mol. The compound's structure facilitates various interactions with biological targets, making it a subject of interest in pharmacological studies.

The primary biological target for this compound is the DprE1 enzyme , which is crucial for the survival of Mycobacterium tuberculosis. Inhibition of this enzyme leads to the disruption of cell wall synthesis in the bacteria, ultimately resulting in its death. The compound exhibits significant antibacterial activity against M. tuberculosis, highlighting its potential as an anti-tubercular agent.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. Calculations suggest that it possesses adequate solubility and permeability characteristics, which are essential for effective drug formulation.

Biological Activities

Antibacterial Activity : The compound demonstrates potent antibacterial effects against various strains of bacteria, particularly M. tuberculosis. Studies report minimum inhibitory concentrations (MIC) in the range of 10.7–21.4 μmol/mL .

Antifungal Activity : In addition to its antibacterial properties, this compound has shown antifungal activity against several pathogenic fungi .

Anticancer Potential : Preliminary studies indicate that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines (e.g., MCF-7 breast cancer cells), showing potential cytotoxic effects .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/MBC (μmol/mL)Reference
AntibacterialMycobacterium tuberculosis10.7 - 21.4
AntifungalVarious fungiNot specified
AnticancerMCF-7 (breast cancer)IC50 values vary

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound against multiple bacterial and fungal strains, it was found that the compound exhibited significant activity with MIC values comparable to standard antibiotics . This suggests its potential utility in developing new antimicrobial therapies.

Q & A

Q. How do solvent and catalyst choices influence reaction yields during synthesis?

  • Methodology : Optimize conditions via:
  • Solvent screening : Polar aprotic solvents (DMF, THF) enhance carboxamide coupling.
  • Catalysts : T3P (propylphosphonic anhydride) improves coupling efficiency vs. EDC/HOBt.
  • Temperature control : Reflux at 60–65°C minimizes side reactions .

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